Cas no 18249-20-2 (2-[4-(2-methyl-2-propanyl)phenoxy]ethanol)
18249-20-2 structure
Product Name:2-[4-(2-methyl-2-propanyl)phenoxy]ethanol
Numero CAS:18249-20-2
MF:C12H18O2
MW:194.270123958588
CID:1375099
PubChem ID:12841
Update Time:2025-04-20
2-[4-(2-methyl-2-propanyl)phenoxy]ethanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-[4-(2-methyl-2-propanyl)phenoxy]ethanol
- 2-(4-(Tert-Butyl)-Phenoxy)-Ethanol
- NSC2176
- 2-(4-TERT-BUTYLPHENOXY)ETHYL ALCOHOL
- SB85152
- NS00042465
- AKOS000296362
- UNII-B9JO720PSH
- 2-[4-(1,1-Dimethylethyl)phenoxyl]ethanol
- Ethanol,1-dimethylethyl)phenoxy]-
- 2-(4-(TERT-BUTYL)PHENOXY)ETHANOL
- 2-(p-tert-Butylphenyloxy)ethanol
- 2-(p-t-butylphenoxy)ethanol
- 2-(4-tert-Butyl-phenoxy)-ethanol
- 713-46-2
- .BETA.-(4-TERT-BUTYLPHENOXY)ETHANOL
- Ethanol, 2-[4-(1,1-dimethylethyl)phenoxy]-
- 2-(4-tert-Butylphenoxy)ethanol
- G68207
- SCHEMBL270793
- AI3-00033
- 2-(4-(1,1-Dimethylethyl)phenoxyl)ethanol
- Ethanol, 2-(4-(1,1-dimethylethyl)phenoxy)-
- 2-(4-tert-butylphenoxy)ethan-1-ol
- NSC 2176
- MFCD00020598
- 2-(p-tert-Butylphenoxy)ethanol
- 2-(4-(1,1-DIMETHYLETHYL)PHENOXY)ETHANOL
- .beta.-(p-tert-Butylphenoxy)ethanol
- CS-0364549
- 2-(4-(Tert-butyl)phenoxy)ethan-1-ol
- beta-(p-tert-Butylphenoxy)ethanol
- EINECS 211-929-8
- NSC-2176
- 18249-20-2
- DTXSID80867577
- B9JO720PSH
- Ethanol, 2-(p-tert-butylphenoxy)-
-
- Inchi: 1S/C12H18O2/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7,13H,8-9H2,1-3H3
- Chiave InChI: KGPFHDDLZCYWAO-UHFFFAOYSA-N
- Sorrisi: O(CCO)C1C=CC(=CC=1)C(C)(C)C
Proprietà calcolate
- Massa esatta: 194.130679813g/mol
- Massa monoisotopica: 194.130679813g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 152
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 29.5Ų
2-[4-(2-methyl-2-propanyl)phenoxy]ethanol Letteratura correlata
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
18249-20-2 (2-[4-(2-methyl-2-propanyl)phenoxy]ethanol) Prodotti correlati
- 901-44-0(Bisphenol A Bis(2-hydroxyethyl) Ether)
- 133073-81-1(1-(Tert-Butyl)-3-ethoxybenzene)
- 713-46-2(ethanol, 2-[4-(1,1-dimethylethyl)phenoxy]-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti